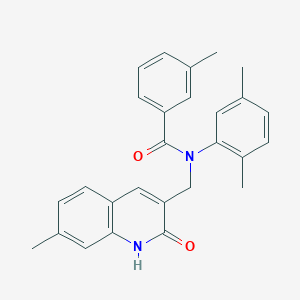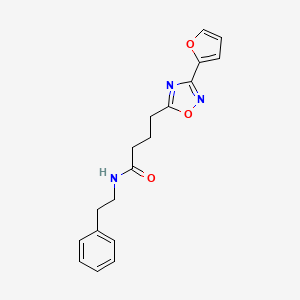
3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide, also known as BZS, is a chemical compound that has been extensively studied for its potential therapeutic applications. BZS belongs to the class of sulfonamide compounds that have been shown to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide involves the inhibition of carbonic anhydrase IX (CAIX), which is an enzyme that is overexpressed in many cancer cells. CAIX plays a crucial role in regulating the pH of the tumor microenvironment, which is necessary for tumor growth and survival. By inhibiting CAIX, 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide disrupts the pH balance of the tumor microenvironment, leading to tumor cell death.
Biochemical and physiological effects:
3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer activity, 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide has also been shown to exhibit anti-inflammatory and anti-oxidant properties. 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as glutathione peroxidase and superoxide dismutase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide in lab experiments include its potent anti-cancer activity, its ability to inhibit angiogenesis, and its anti-inflammatory and anti-oxidant properties. However, the limitations of using 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide in lab experiments include its low solubility in aqueous solutions, which can affect its bioavailability, and its potential toxicity, which can affect its safety profile.
Zukünftige Richtungen
There are several future directions for the research of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide. One direction is to further investigate the mechanism of action of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide and its potential targets in cancer cells. Another direction is to develop more efficient synthesis methods for 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide that can improve its solubility and bioavailability. Additionally, there is a need to evaluate the safety and toxicity profile of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide in preclinical and clinical studies to determine its potential as a therapeutic agent. Finally, there is a need to explore the potential of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide exhibits potent anti-cancer activity, inhibits angiogenesis, and exhibits anti-inflammatory and anti-oxidant properties. However, further research is needed to fully understand the mechanism of action of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide, improve its solubility and bioavailability, evaluate its safety and toxicity profile, and explore its potential in combination with other anti-cancer agents.
Synthesemethoden
The synthesis of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide involves the reaction of 3-(4-aminophenyl)propanoic acid with pyridine-2-carboxaldehyde followed by the addition of benzylsulfonyl chloride. The resulting product is then purified by column chromatography to obtain 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide in its pure form.
Wissenschaftliche Forschungsanwendungen
3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-22(24-17-20-8-4-5-15-23-20)14-11-18-9-12-21(13-10-18)29(27,28)25-16-19-6-2-1-3-7-19/h1-10,12-13,15,25H,11,14,16-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGYAJZVBWBBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)








